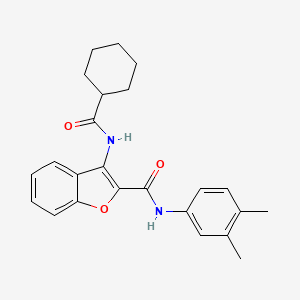
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide” is a compound that contains a thiazole ring, which is a five-membered heterocycle consisting of sulfur and nitrogen . The thiazole moiety has been an important heterocycle in the world of chemistry due to its aromatic ring properties .
Synthesis Analysis
The synthesis of compounds containing a thiazole ring can involve various reactions such as donor–acceptor, nucleophilic, and oxidation reactions . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions .Chemical Reactions Analysis
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Wissenschaftliche Forschungsanwendungen
- Thiazoles exhibit antioxidant activity, protecting cells from oxidative stress. Their ability to scavenge free radicals makes them valuable in preventing cellular damage and aging .
- Some thiazole derivatives possess analgesic and anti-inflammatory properties. These compounds may help manage pain and reduce inflammation in various conditions .
- Thiazoles have been investigated as potential antimicrobial and antifungal agents. They inhibit the growth of bacteria and fungi, making them relevant for drug development .
- For instance, sulfathiazole, a well-known antimicrobial drug, contains a thiazole ring .
- Researchers have explored thiazole derivatives for their antiviral activity. These compounds may interfere with viral replication or entry mechanisms .
- Thiazoles have shown promise as neuroprotective agents. They may help prevent or mitigate damage to nerve cells, making them relevant in neurodegenerative diseases .
- Thiazoles exhibit antitumor and cytotoxic activity. For instance, certain derivatives have been tested against human tumor cell lines, showing potent effects .
- Additionally, (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have been discovered as potential anticancer agents targeting PI3Kα/HDAC6 .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Antiviral Potential
Neuroprotective Effects
Antitumor and Cytotoxic Properties
Zukünftige Richtungen
Medicinal chemists have been focusing their efforts on thiazole-bearing compounds to develop novel therapeutic agents for a variety of pathological conditions . This suggests that “N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide” and similar compounds could have potential applications in drug development.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in the biological activities mentioned above .
Biochemical Pathways
Similar compounds, such as indole derivatives, have been found to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Based on the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse molecular and cellular effects .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including the spatial orientation of substituents, which can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Eigenschaften
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-11(9-2-5-17-8-9)14-10-1-4-15(7-10)12-13-3-6-18-12/h2-3,5-6,8,10H,1,4,7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGWQDHAXFTYTGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)pyrrolidin-3-yl)furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2681517.png)




![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2681525.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylbenzamide](/img/structure/B2681526.png)
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2681529.png)
![5-ethyl-11-oxo-N-[3-(trifluoromethyl)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2681530.png)
![1-Amino-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride](/img/structure/B2681534.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2681536.png)

![4-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2681539.png)
